2,2-Diphenyloxirane
Overview
Description
2,2-Diphenyloxirane, a compound of significant interest in organic chemistry, serves as a precursor in the synthesis of various organic compounds and materials. Its unique structure and reactivity make it a versatile molecule for chemical transformations.
Synthesis Analysis
The synthesis of derivatives similar to 2,2-Diphenyloxirane, such as 2,3-Diphenyl-2-cyanooxiranes, can be achieved through reactions of desyl bromide with potassium cyanide, resulting in good yields (Takahashi, Nishizuka, & Iida, 1982)(source). This method highlights the accessibility of diphenyloxirane derivatives via simple synthetic routes.
Molecular Structure Analysis
Structural studies on organoboron compounds related to 2,2-Diphenyloxirane have revealed intricate molecular geometries (Kliegel, Motzkus, Nanninga, Rettig, & Trotter, 1986)(source), showcasing the complexity and diversity of structures that can be derived from such epoxides.
Chemical Reactions and Properties
The chemical behavior of diphenyloxirane derivatives, including their reactivity in photooxygenation processes (García, Miranda, Mojarrad, & Sabater, 1994)(source), demonstrates the potential for diverse chemical transformations. These reactions underline the importance of oxirane intermediates in organic synthesis.
Physical Properties Analysis
Research into the physical properties of similar compounds, such as polyurethanes based on diphenol derivatives (Raghu, Gadaginamath, Mathew, Halligudi, & Aminabhavi, 2007)(source), provides insights into how structural variations can affect material properties. This research is crucial for developing new materials with tailored properties.
Chemical Properties Analysis
Investigations into the reductive ring opening of diphenyloxiranes (Yus, Maciá, Gómez, Soler, Falvello, & Fanwick, 2005)(source) have unveiled mechanisms that provide a deeper understanding of the chemical properties of oxirane compounds. Such studies are fundamental for advancing synthetic methodologies.
Scientific Research Applications
Radical-based Epoxide Opening by Titanocenes
2,2-Diphenyloxirane exhibits interesting interactions when bound to Cp2TiCl, as investigated through magnetic resonance spectroscopy and quantum chemical calculations. The binding involves the dissociation of the chloride ligand, forming a cationic titanocene(III)-epoxide complex. This complex has a short life span, indicating an exothermic ring-opening reaction. Notably, the study provides direct evidence for inner-sphere electron transfer between epoxides and titanocenes, crucial for the high regioselectivity of ring-opening (Cangönül et al., 2013).
Photochemistry of Diphenyloxirane
The photochemistry of diphenyloxirane, including 2,2-diphenyloxirane, has been explored using density functional theory and first-principles molecular dynamics. The study focuses on the pathways of electrocyclic ring-opening in the first excited state, highlighting the influence of electronic structure on photochemical behavior (Friedrichs & Frank, 2009).
Antioxidant Properties Estimation Using DPPH Assay
2,2-Diphenyloxirane is used in the DPPH assay, a method for evaluating the antiradical properties of compounds. This assay is crucial in assessing the effectiveness of antioxidants in mitigating oxidative stress. The study provides detailed kinetic analyses and discusses the importance of selecting appropriate reference compounds for accurate measurement of antioxidant properties (Mishra, Ojha & Chaudhury, 2012).
Photoelectron Spectroscopy of Heterocycles
The photoelectron spectra of 2,2-diphenyloxirane and its derivatives have been analyzed, contributing to the understanding of the electronic structure of phenyloxiranes. This research provides insights into the splitting of lower energy benzene π-orbitals in these compounds (Güsten, Klasinc, Novák & Sanjek, 1984).
Applications in Platinum and Palladium Complexes
The study of platinum(0) and palladium(0) tertiary phosphine complexes with phenyl dicyanooxiranes, including 2,2-diphenyloxirane, reveals the formation of zerovalent metal-olefin complexes and phosphine oxides. This research contributes to the understanding of organometallic reactions and the properties of these complexes (Osborne & Ibers, 1982).
Reductive Ring Opening Studies
Investigating the reductive ring opening of cis- and trans-2,3-diphenyloxirane offers insights into the behavior of organolithium intermediates and the formation of 1,3-diols. This research is significant in understanding stereochemical aspects and reaction dynamics in organic synthesis (Yus, Maciá, Gómez, Soler, Falvello & Fanwick, 2005).
Temperature Effects on Stereochemistry
The study on temperature effects in the stereochemistry of trans-2,3-diphenyloxirane's solvolysis highlights the impact of temperature on reaction pathways, enhancing understanding of reaction mechanisms in organic chemistry (Inoue, Taguchi, Sugita & Ichikawa, 1979).
Organoselenium-Catalyzed Asymmetric Cyclopropanations
A new class of chiral tetrahydroselenophene derived from 2,2-diphenyloxirane shows potential in catalyzing asymmetric cyclopropanation reactions. This represents a novel application in the field of organoselenium chemistry (Cheng, Tseng & Chein, 2021).
Safety And Hazards
2,2-Diphenyloxirane is considered harmful and it can cause skin irritation, allergic skin reactions, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
2,2-diphenyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJMHVNHLTQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236886 | |
Record name | 2,2-Diphenyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diphenyloxirane | |
CAS RN |
882-59-7 | |
Record name | 2,2-Diphenyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenyloxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diphenyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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